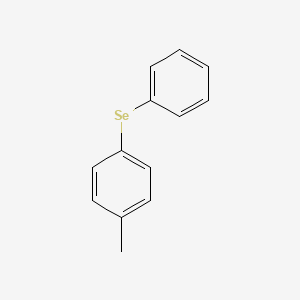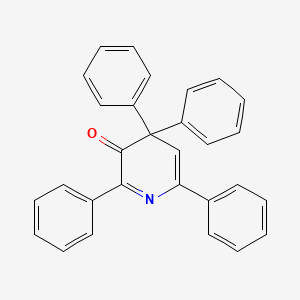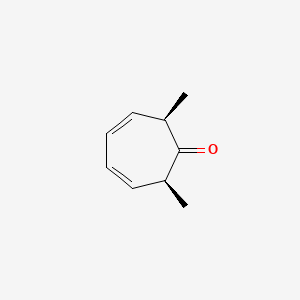
Benz(e)pyrene-9,10-diol, 9,10-diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(e)pyrene-9,10-diol, 9,10-diacetate is a derivative of benzopyrene, a polycyclic aromatic hydrocarbon (PAH) known for its presence in substances like coal tar, tobacco smoke, and grilled foods . This compound is of significant interest due to its potential biological and chemical properties, particularly in the context of environmental pollutants and carcinogenicity .
Méthodes De Préparation
The synthesis of Benz(e)pyrene-9,10-diol, 9,10-diacetate typically involves multiple steps:
Analyse Des Réactions Chimiques
Benz(e)pyrene-9,10-diol, 9,10-diacetate can undergo various chemical reactions:
Oxidation: This compound can be further oxidized to form epoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent hydrocarbon or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other atoms or groups.
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for acetylation like sulfuric acid . Major products include epoxides, reduced hydrocarbons, and substituted derivatives .
Applications De Recherche Scientifique
Benz(e)pyrene-9,10-diol, 9,10-diacetate has several scientific research applications:
Chemistry: Used as a model compound to study PAH behavior and reactions.
Biology: Investigated for its interactions with DNA and potential mutagenic effects.
Medicine: Studied for its role in carcinogenesis and potential therapeutic targets.
Industry: Used in environmental monitoring and pollution studies to understand the impact of PAHs.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with DNA. It can form adducts with DNA, leading to mutations and potential carcinogenic effects . The molecular targets include guanine bases in DNA, and the pathways involved often include cytochrome P450 enzymes that metabolize the compound into reactive intermediates .
Comparaison Avec Des Composés Similaires
Similar compounds include:
Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide: Another derivative of benzopyrene with similar carcinogenic properties.
Benzo(a)pyrene: The parent compound, known for its high carcinogenic potential.
Other PAHs: Compounds like chrysene and anthracene, which share structural similarities and environmental presence.
Benz(e)pyrene-9,10-diol, 9,10-diacetate is unique due to its specific diol and diacetate functional groups, which influence its reactivity and biological interactions .
Propriétés
Numéro CAS |
84040-75-5 |
|---|---|
Formule moléculaire |
C24H16O4 |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
(9-acetyloxybenzo[e]pyren-10-yl) acetate |
InChI |
InChI=1S/C24H16O4/c1-13(25)27-20-12-11-18-17-7-3-5-15-9-10-16-6-4-8-19(22(16)21(15)17)23(18)24(20)28-14(2)26/h3-12H,1-2H3 |
Clé InChI |
BGOMICISPZYSOD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C2=C(C=C1)C3=CC=CC4=C3C5=C(C=CC=C52)C=C4)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


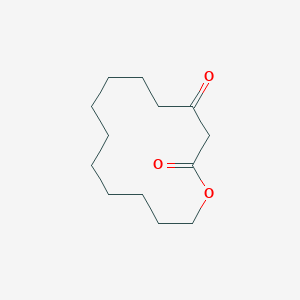
![(3E)-3-[(4-Chlorophenyl)imino]butan-2-one](/img/structure/B14415831.png)
![1h-[1,2,4]Triazepino[4,3-a]benzimidazole](/img/structure/B14415834.png)
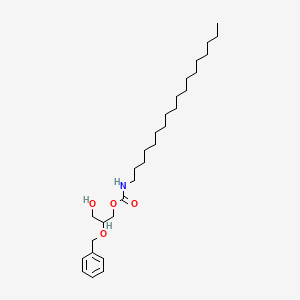
![1-[Chloro(furan-2-yl)methylidene]pyrrolidin-1-ium](/img/structure/B14415840.png)
![2-[2-(1-Chloro-2-oxo-2-phenylethylidene)hydrazinyl]benzoic acid](/img/structure/B14415841.png)

![3-[2-(2-Ethenyl-4,5-dimethoxyphenyl)ethyl]cyclohex-2-en-1-one](/img/structure/B14415863.png)
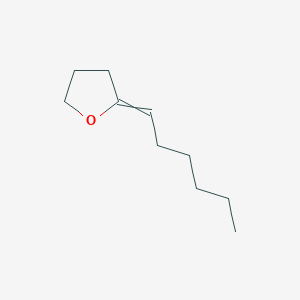
![4-[2-(4-Amino-3-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14415870.png)
![1,1'-[Oxybis(methylene)]di(azepan-2-one)](/img/structure/B14415874.png)
